

CAS number 556-33-2 research applications

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Compound of Interest

Compound Name: *H-Gly-Gly-Gly-OH*

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An In-depth Technical Guide to the Research Applications of Triglycine (CAS 556-33-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglycine (Gly-Gly-Gly), identified by CAS number 556-33-2, is a simple tripeptide with a growing footprint in diverse areas of scientific research. Initially utilized as a model peptide for fundamental biophysical and biochemical studies, its applications have expanded into sophisticated domains such as drug delivery, enzyme crystallography, and metal ion chelation. This technical guide provides a comprehensive overview of the core research applications of Triglycine, presenting key quantitative data, detailed experimental protocols, and visual representations of associated workflows and signaling pathways to support its use in advanced research and development.

Chemical and Physical Properties

Triglycine is a tripeptide composed of three glycine residues linked by peptide bonds.^[1] Its simple, achiral structure, lacking bulky side chains, makes it an ideal model for studying the fundamental properties of the peptide backbone.

Property	Value	Reference
IUPAC Name	2-[2-(2-aminoacetamido)acetamido]acetic acid	[2][3]
Synonyms	Gly-Gly-Gly, Glycylglycylglycine	[1][4][5]
Molecular Formula	C ₆ H ₁₁ N ₃ O ₄	[4]
Molecular Weight	189.17 g/mol	[1][4]
Appearance	White crystalline powder	[5][6]
Melting Point	240 - 250 °C	[5][6]
Solubility	Soluble in water	[7]

Core Research Applications

Linker in Antibody-Drug Conjugates (ADCs)

Triglycine has emerged as a promising peptide linker in the design of antibody-drug conjugates (ADCs).[4][5] Its utility lies in its ability to be efficiently cleaved within the lysosomal compartment of cancer cells, leading to the specific release of cytotoxic payloads.

A novel triglycyl peptide linker (CX) was developed for maytansinoid ADCs.[5] This linker was designed to undergo a single peptide bond cleavage in lysosomes to release the cytotoxic drug.[5] Comparative studies with a non-cleavable SMCC linker demonstrated that the triglycyl-linked ADC (CX ADC) exhibited similar or significantly enhanced cytotoxic activity across various cancer cell lines, including a multidrug-resistant line.[5]

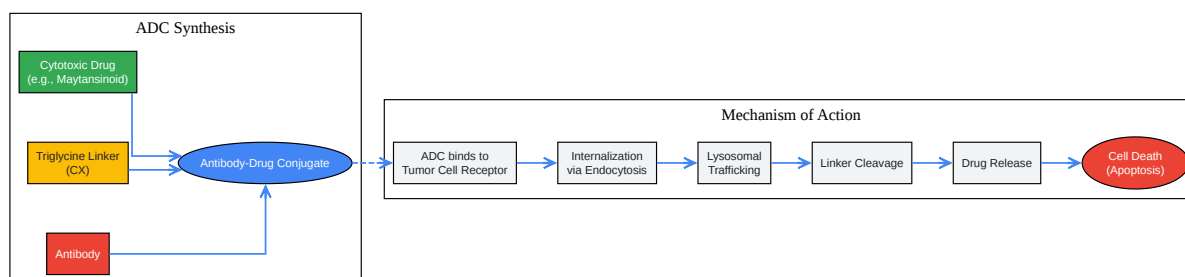
Quantitative Data: In Vitro Cytotoxicity of Anti-EpCAM ADCs

Cell Line	CX ADC IC ₅₀ (ng/mL)	SMCC ADC IC ₅₀ (ng/mL)
HCT116	0.1	0.5
HT-29	0.5	5
NCI-N87	1	>100

Experimental Protocol: Synthesis of Triglycyl Linker-Maytansinoid ADC

- **Linker-Drug Conjugation:** The thiol-bearing maytansinoid (DM1) is reacted with the maleimide group of the heterobifunctional triglycyl linker (CX) to form the linker-DM1 adduct. [5]
- **Antibody Conjugation:** The linker-DM1 adduct is then conjugated to the lysine residues of the antibody (e.g., anti-EpCAM) to generate the ADC with an average drug-to-antibody ratio (DAR) of 3-4.[5]
- **Purification:** The resulting ADC is purified to remove unconjugated antibody and small molecule components.

Experimental Workflow: ADC Synthesis and Action



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Caption: Workflow of ADC synthesis and its mechanism of action.

Crystallographic Tool for Enzyme Active Site Mapping

The simple and flexible nature of Triglycine makes it an effective tool in X-ray crystallography for elucidating the substrate recognition sites of enzymes.[8][9] By soaking crystals of a target enzyme with Triglycine, its binding conformation can reveal key interactions within the active site, providing a scaffold for the design of more complex and specific inhibitors in fragment-based drug design.[8][10]

A notable example is the determination of the crystal structure of Parengyodontium album Proteinase K in complex with Triglycine to a resolution of 1.4 Å.[8][9] The study revealed two distinct bound conformations of Triglycine at the substrate recognition site, with its backbone forming stable interactions with the $\beta 5$ - $\alpha 4$ and $\alpha 5$ - $\beta 6$ loops of the enzyme.[8][9]

Quantitative Data: Crystallographic Data and Refinement Statistics

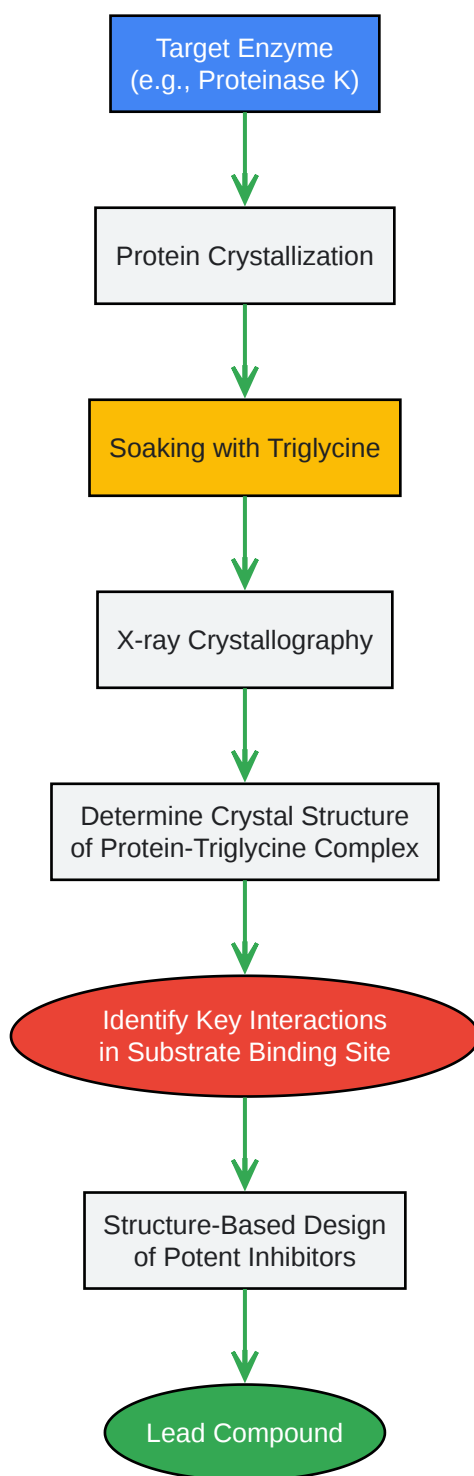
Parameter	Value	Reference
Resolution (Å)	1.4	[8][9]
Space group	P2 ₁	[9]
Rwork	18.22%	[9]
Rfree	21.81%	[9]

Experimental Protocol: Crystallization of Proteinase K with Triglycine

- Protein Preparation: Proteinase K is dissolved and resuspended in 50 mM HEPES-NaOH (pH 7.0).[8]
- Crystallization: Crystals are grown at 22 °C using the hanging-drop vapor diffusion method by mixing 1 μ L of the protein solution (30 mg/mL) with 1 μ L of a reservoir solution (0.1 M Tris-HCl at pH 8.0 and 2.0 M ammonium sulfate).[8]

- Soaking: Suitable crystals are soaked by adding 2 μL of a 0.3 M Triglycine solution to the crystallization drop and incubating for 30 minutes.[8]
- Data Collection and Refinement: X-ray diffraction data are collected from the soaked crystals, and the structure is solved and refined.[9]

Logical Relationship: Fragment-Based Drug Design using Triglycine



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Caption: Using Triglycine in FBDD to identify binding sites.

Metal Ion Chelation

Triglycine acts as an effective chelating agent for various metal ions, particularly copper(II).^[2]^[11]^[12]^[13] This property is relevant in contexts ranging from biochemical studies of metalloproteins to the development of agents for metal detoxification. The peptide backbone and terminal amino and carboxyl groups of Triglycine provide multiple coordination sites for metal binding.

Theoretical studies using density functional theory have been employed to calculate the binding energies of Triglycine with copper(I) and silver(I) ions in the gas phase.^[2]^[11] These studies provide quantitative insights into the stability and structure of the resulting metal-peptide complexes.

Quantitative Data: Calculated Gas-Phase Binding Energies of Metal-Triglycine Complexes

Metal Ion	Binding Energy (kcal/mol)	Reference
Cu ⁺	> Ag ⁺	^[2] ^[11]
Ag ⁺	(Specific value not provided in abstract)	^[2] ^[11]

Experimental Protocol: Characterization of Metal-Triglycine Complexes by UV-Vis Spectroscopy

This protocol is adapted from a study on gold and copper complexes with glycine and cyanide.^[14]

- **Solution Preparation:** Prepare a series of solutions with varying ratios of Triglycine to the metal ion of interest, keeping the total molar concentration and volume constant.^[14]
- **Spectrophotometric Measurement:** Measure the absorbance of each solution across a wavelength range of 250-800 nm using a UV-Vis spectrophotometer.^[14]
- **Job's Plot Analysis:** Construct a Job's plot by graphing the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the metal-ligand complex.^[14]

Neurotransmitter and Antioxidant Research

While direct research on Triglycine as a neurotransmitter is limited, its constituent amino acid, glycine, is a major inhibitory neurotransmitter in the central nervous system and also acts as a co-agonist at NMDA receptors.[15][16][17][18] It is plausible that Triglycine could modulate neuronal activity, and this represents an area for further investigation.

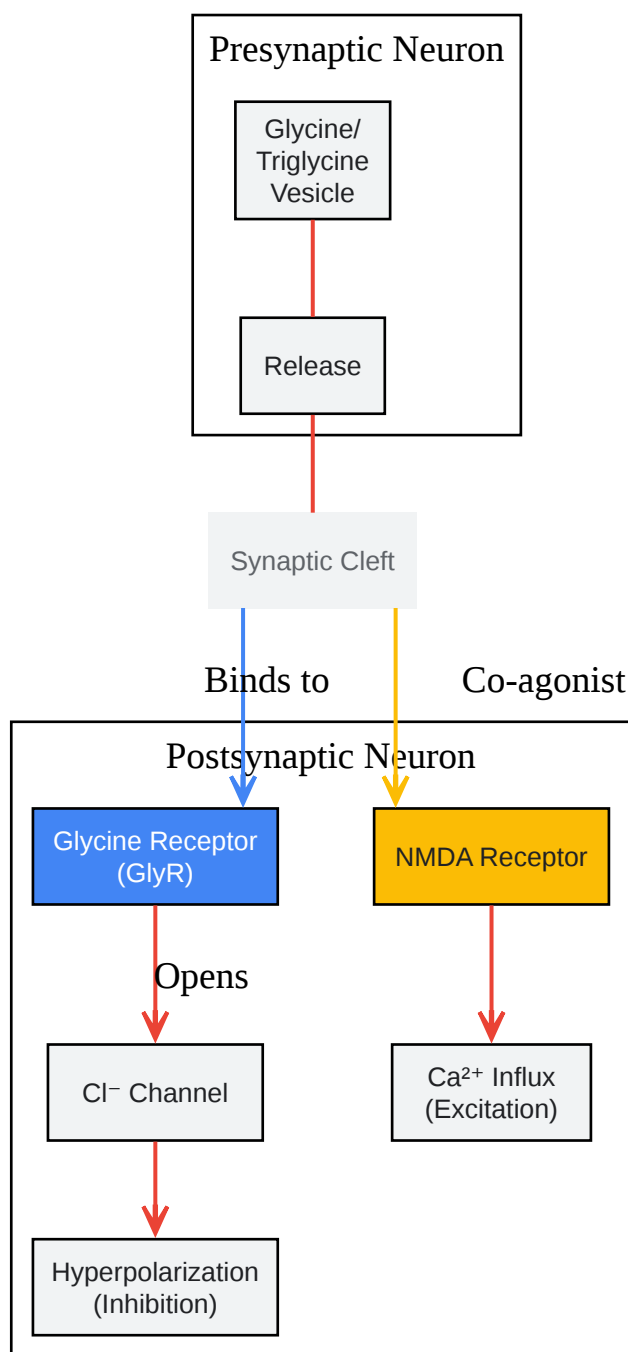
Similarly, the antioxidant properties of Triglycine are an emerging area of interest.[19] Standard in vitro antioxidant assays can be employed to quantify its radical scavenging and reducing capabilities.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a general protocol for assessing antioxidant activity.[6][7][20]

- Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[6]
- Sample Preparation: Prepare serial dilutions of Triglycine in a suitable solvent.
- Assay: In a 96-well plate, mix 100 μ L of the DPPH solution with 100 μ L of each Triglycine dilution.[6]
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
- Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[6]
- Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[20]

Hypothetical Signaling Pathway: Glycinergic Neurotransmission



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Caption: Hypothetical signaling pathway for Triglycine.

Conclusion

Triglycine (CAS 556-33-2) has transcended its role as a simple model peptide to become a versatile tool in modern biochemical and pharmaceutical research. Its applications as a cleavable linker in ADCs and as a probe in enzyme crystallography highlight its potential in the development of novel therapeutics and the fundamental understanding of biological processes. Further exploration of its metal chelating, neurotransmitter, and antioxidant properties is warranted to fully realize its utility. The data and protocols presented in this guide serve as a foundational resource for researchers seeking to incorporate Triglycine into their experimental workflows.

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